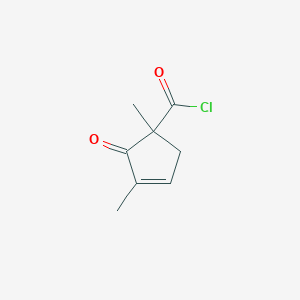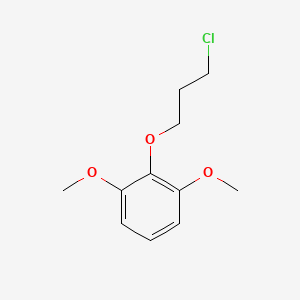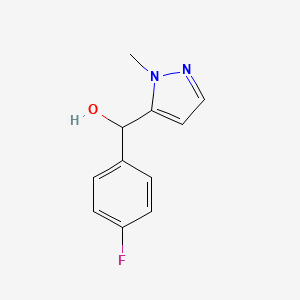
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO2. It is characterized by a five-membered ring structure containing a ketone and an acyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C8H10O3+SOCl2→C8H9ClO2+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the ketone group.
Carboxylic Acids: Formed by the oxidation of the ketone group.
科学的研究の応用
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters. The ketone group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-methyl ester
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-amine
Uniqueness
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is unique due to the presence of both a ketone and an acyl chloride functional group within a five-membered ring structure. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
特性
CAS番号 |
97424-77-6 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC名 |
1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-4-8(2,6(5)10)7(9)11/h3H,4H2,1-2H3 |
InChIキー |
ZRKNZSNZNHCPDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C1=O)(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)





![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)




